molecular formula C11H9ClN2O3 B597084 1-(4-Chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 14058-89-0

1-(4-Chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B597084
CAS No.: 14058-89-0
M. Wt: 252.654
InChI Key: PJHIXCZQVJYLHN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a synthetic organic compound characterized by its imidazole ring structure, which is substituted with a 4-chlorophenyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,2-diamine and a carbonyl compound.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in drug design, making it a potential candidate for developing new therapeutic agents.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical interactions.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-methyl-2,3-dihydro-1H-imidazole-4-carboxylic acid
  • 1-(4-Chlorophenyl)-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid
  • 1-(4-Bromophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Comparison: Compared to similar compounds, 1-(4-Chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid may exhibit unique properties due to the specific positioning of its substituents. The presence of the 4-chlorophenyl group can influence its reactivity and binding affinity in biological systems, while the methyl group and carboxylic acid contribute to its overall chemical behavior and solubility.

This compound’s unique combination of functional groups makes it a versatile molecule for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methyl-2-oxo-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-6-9(10(15)16)13-11(17)14(6)8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHIXCZQVJYLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857026
Record name 1-(4-Chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14058-89-0
Record name 1-(4-Chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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